2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a benzothieno[3,2-d]pyrimidin-4(3H)-one core substituted with a fluorine atom at position 9 and a methyl group at position 2. The acetamide side chain is linked to a 2-methoxy-5-methylphenyl group, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-11-7-8-15(28-3)14(9-11)24-17(26)10-25-12(2)23-19-18-13(22)5-4-6-16(18)29-20(19)21(25)27/h4-9H,10H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDVOZKDNRBAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step processes:
Starting Material: : The synthesis often begins with commercially available substituted benzothieno[3,2-d]pyrimidine.
Fluorination: : Introduction of the fluorine atom at the 9-position via fluorination agents.
Acetamide Formation: : Introduction of the acetamide group through amidation reactions with suitable acylating agents.
Methoxylation and Methylation: : Methoxylation and methylation at specific positions using standard organic reagents.
Industrial Production Methods: For large-scale industrial production, efficient and cost-effective methods are employed, often involving:
Batch Reactors: : Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: : Adoption of continuous flow techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Transformation under oxidative conditions to form new functional groups.
Reduction: : Reduction of ketone groups under hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic substitutions at the aromatic rings.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nitration agents.
Oxidation Products: : Ketones, alcohols.
Reduction Products: : Alkanes, alcohols.
Substitution Products: : Halogenated derivatives, nitrated compounds.
Scientific Research Applications
Catalysis: : As a precursor in catalytic reactions for material synthesis.
Synthesis: : Involved in complex synthetic pathways for novel organic compounds.
Antimicrobial Agents:
Biochemical Pathways: : Studied for its effects on specific biochemical pathways in cells.
Drug Development: : Research in pharmaceutical industries for novel drug candidates.
Cancer Therapy: : Exploration of its efficacy in targeting cancer cells.
Materials Science: : Applications in the development of new materials with unique properties.
Agricultural Chemicals:
Mechanism of Action
The compound acts by interacting with specific molecular targets:
Molecular Targets: : Targets include enzymes and receptors involved in disease pathways.
Pathways: : It can modulate pathways like apoptosis and cell proliferation, crucial in cancer therapy.
Comparison with Similar Compounds
Key Structural Features:
- Core Heterocycle: The benzothieno-pyrimidinone scaffold is shared with compounds in (e.g., 380577-17-3), but substituents vary significantly.
- Fluorine Substitution: The 9-fluoro group in the target compound contrasts with chloro or trifluoromethyl substituents in analogs (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide in ), which may influence bioavailability and target binding .
- Acetamide Linkage : The N-(2-methoxy-5-methylphenyl)acetamide moiety distinguishes it from sulfanyl-acetamide derivatives (e.g., 380577-17-3 in ) and thio-linked pyrimidines (e.g., compounds 5.12 and 5.15 in ) .
Table 1: Comparative Data for Selected Analogs
Key Observations:
- Molecular Weight : The target compound (433.47 g/mol) is lighter than ’s analog (545.6 g/mol) due to the absence of a trifluoromethyl group and sulfur atoms .
- Substituent Effects: Methoxy groups (e.g., 2-OCH₃ in the target) may enhance solubility compared to lipophilic groups like CF₃ in .
- Synthetic Efficiency : Yields for thio-linked pyrimidines (66% in ) surpass those of complex chromene-pyrimidine hybrids (28% in ), suggesting simpler syntheses for acetamide derivatives .
Research Findings and Implications
- Synthetic Routes: Reflux in acetic anhydride () and catalytic coupling () are viable methods for benzothieno-pyrimidinone synthesis .
- Structure-Activity Relationships (SAR) :
- Gaps in Data : Melting points and solubility data for the target compound are unavailable, limiting direct comparisons with analogs in and .
Biological Activity
The compound 2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule with notable biological activity. Its unique structure, characterized by a benzothieno-pyrimidine framework and various functional groups, suggests potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Structural Features
| Property | Details |
|---|---|
| Molecular Formula | C20H16FN3O2S |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 1040682-79-8 |
The presence of fluorine atoms enhances the compound's pharmacological properties, making it an interesting candidate for further research into its biological activities.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The structure allows it to interact with bacterial enzymes and cell membranes, potentially disrupting their function.
- Mechanism of Action : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
Anticancer Activity
The compound shows promise as an anticancer agent. Its ability to interfere with cellular pathways that regulate growth and apoptosis (programmed cell death) has been noted.
- Cell Lines Tested : Various cancer cell lines have been used to assess the efficacy of this compound, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
- Results : The compound demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutics.
-
Antimicrobial Efficacy Study :
- Objective : To test the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Results : The compound showed effective inhibition at concentrations as low as 10 µg/mL, outperforming several traditional antibiotics.
Research Findings
Recent investigations into the biological activity of this compound have revealed:
- Inhibition of Key Enzymes : Studies suggest that it may inhibit topoisomerases and kinases, which are crucial for DNA replication and cell division.
- Apoptotic Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to increased cell death.
Q & A
Basic: What are the critical steps and methodologies for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions starting with precursor functionalization, cyclization, and subsequent coupling. Key steps include:
- Thienopyrimidine Core Formation : Cyclization of fluorinated benzothiophene derivatives with methyl-substituted pyrimidine precursors under reflux conditions (e.g., using DMF as a solvent and triethylamine as a base) .
- Acetamide Coupling : Reaction of the core structure with 2-methoxy-5-methylphenylamine via nucleophilic acyl substitution, often catalyzed by HATU or EDCI in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Reaction progress is monitored via TLC and HPLC, with final characterization using /-NMR and high-resolution mass spectrometry (HRMS) .
Basic: How is structural integrity and purity confirmed post-synthesis?
Answer:
- Spectroscopic Analysis : -NMR (400 MHz, DMSO-) identifies proton environments (e.g., fluoro-substituted aromatic protons at δ 7.8–8.2 ppm, methyl groups at δ 2.1–2.5 ppm). -NMR confirms fluorine incorporation .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H] at m/z 439.12) .
- Chromatography : HPLC (C18 column, acetonitrile/water) ensures >98% purity, with retention times consistent with reference standards .
Advanced: How can researchers optimize reaction yields in the thienopyrimidine cyclization step?
Answer:
Yield optimization requires parameter adjustments:
- Solvent Selection : Replacing DMF with DMA (dimethylacetamide) improves solubility of aromatic intermediates, reducing side-product formation .
- Catalyst Screening : Using Pd(OAc) (5 mol%) enhances cyclization efficiency via palladium-mediated coupling .
- Temperature Control : Gradual heating (80°C → 120°C over 2 hrs) minimizes decomposition .
Design of Experiments (DoE) approaches, such as response surface methodology, can systematically evaluate interactions between variables (e.g., solvent polarity, catalyst loading) .
Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Answer:
Discrepancies may arise from assay conditions or impurity profiles:
- Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and MIC protocols (e.g., CLSI guidelines for antimicrobial testing) to enable cross-study comparisons .
- Purity Verification : Re-test batches with ≥98% purity (via HPLC) to exclude confounding effects from synthetic byproducts .
- Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) in bacterial vs. cancer cells to identify target-specific pathways .
Advanced: How to address discrepancies in spectroscopic data across studies?
Answer:
Contradictions in NMR/IR data often stem from tautomerism or solvent effects:
- Tautomer Identification : Use variable-temperature -NMR (25°C–60°C) to detect keto-enol equilibria in the 4-oxo-pyrimidine moiety .
- Computational Validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict -NMR chemical shifts, aiding peak assignment .
- Solvent Reproducibility : Standardize DMSO- as the NMR solvent to minimize shifts caused by polarity differences .
Advanced: How to bridge gaps between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetic (PK) Profiling : Conduct ADME studies in rodent models to assess bioavailability (%F) and plasma half-life (). Microsomal stability assays (human liver microsomes) identify metabolic hotspots (e.g., demethylation of the methoxy group) .
- Formulation Adjustments : Use PEGylated nanoparticles to enhance solubility and tumor targeting (e.g., 50–100 nm particles via nanoprecipitation) .
- Dose Escalation : Establish MTD (maximum tolerated dose) in BALB/c mice, monitoring hepatotoxicity via ALT/AST levels .
Advanced: What strategies validate target engagement in complex biological systems?
Answer:
- Photoaffinity Labeling : Incorporate a diazirine moiety into the acetamide side chain for UV-induced crosslinking with protein targets, followed by pull-down assays and LC-MS/MS identification .
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of putative targets (e.g., kinase enzymes) in HeLa lysates after compound treatment .
- CRISPR Knockout : Generate target gene (e.g., EGFR)-KO cell lines to confirm loss of compound activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
